molecular formula C22H28FN3O3S B2923287 1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea CAS No. 898426-31-8

1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea

Cat. No. B2923287
CAS RN: 898426-31-8
M. Wt: 433.54
InChI Key: JUEXAIHLGHKVGH-UHFFFAOYSA-N
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Description

1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea is a chemical compound that has been studied for its potential therapeutic effects. It is a urea derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Protective Groups in Chemistry

The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, designed for the protection of hydroxyl groups, showcases the utility of fluoro-sulfonyl compounds in synthetic chemistry. The Fsec group was synthesized in a high yield and used to protect hydroxyl groups, demonstrating its stability under various conditions and its application in the synthesis of complex molecules like 6-aminohexyl galabioside (S. Spjut, W. Qian, M. Elofsson, 2010).

Herbicide Degradation and Environmental Impact

The degradation pathways of sulfosulfuron, a sulfonylurea herbicide, were explored under different environmental conditions, providing insights into the environmental fate and potential impact of sulfonylurea compounds. This study highlights the importance of understanding chemical stability and degradation products in environmental science (S. Saha, G. Kulshrestha, 2002).

Pharmaceutical Applications

Research into hypoglycemic benzoic acid derivatives revealed the structure-activity relationships of compounds structurally related to sulfonylureas, expanding our understanding of their pharmacological properties and potential therapeutic applications. This work contributes to the field of medicinal chemistry by exploring the potential of sulfonylurea derivatives in treating diseases (W. Grell et al., 1998).

Enzyme Inhibition Studies

The synthesis and evaluation of 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors exemplify the application of sulfonyl compounds in the development of enzyme inhibitors. These studies are crucial for drug discovery and understanding enzyme-ligand interactions (J. Vidaluc et al., 1995).

Material Science and Polymer Chemistry

The synthesis and characterization of novel heterocyclic compounds containing a sulfonamido moiety for potential antibacterial applications demonstrate the versatility of sulfonyl compounds in material science and their potential in developing new antimicrobial materials (M. E. Azab et al., 2013).

properties

IUPAC Name

1-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-(4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3S/c1-16-6-8-18(9-7-16)25-22(27)24-13-12-19-5-3-4-14-26(19)30(28,29)20-10-11-21(23)17(2)15-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEXAIHLGHKVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea

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